2-Ethoxy-6-nitro-1,3-benzothiazole
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Overview
Description
2-Ethoxy-6-nitro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-nitro-1,3-benzothiazole typically involves the nitration of 2-ethoxy-1,3-benzothiazole. One common method is the reaction of 2-ethoxy-1,3-benzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium ethoxide, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products Formed
Reduction: 2-Amino-6-ethoxy-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation: This compound sulfoxide or sulfone.
Scientific Research Applications
2-Ethoxy-6-nitro-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-nitro-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can also interact with enzymes and proteins, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-ethoxy-1,3-benzothiazole: Similar structure but with an amino group instead of a nitro group.
2-Methoxy-6-nitro-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
6-Nitro-1,3-benzothiazole: Lacks the ethoxy group but retains the nitro group.
Uniqueness
The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various fields .
Properties
CAS No. |
70292-57-8 |
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Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-ethoxy-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9-10-7-4-3-6(11(12)13)5-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
MKANCPQXAHQIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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